molecular formula C17H23FN2O3 B2610180 Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate CAS No. 2094369-66-9

Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate

Cat. No.: B2610180
CAS No.: 2094369-66-9
M. Wt: 322.38
InChI Key: ZHUNRXAEMKFISP-UHFFFAOYSA-N
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Description

Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate is a chemical compound that features a piperidine ring substituted with a fluoropyridine carbonyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoropyridine Carbonyl Group: This step involves the nucleophilic substitution reaction where a fluoropyridine derivative reacts with the piperidine ring.

    Esterification: The final step is the esterification reaction where the carboxyl group on the piperidine ring is converted to a tert-butyl ester using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological molecules, while the piperidine ring can interact with receptors or enzymes, modulating their activity. The tert-butyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-3-methylpiperidine-2-carboxylate
  • Tert-butyl N-{[1-(6-fluoropyridine-3-carbonyl)-3-hydroxyazetidin-3-yl]methyl}carbamate

Uniqueness

Tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate is unique due to the specific positioning of the fluoropyridine carbonyl group and the tert-butyl ester. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

tert-butyl 1-(6-fluoropyridine-3-carbonyl)-5-methylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-11-7-13(16(22)23-17(2,3)4)10-20(9-11)15(21)12-5-6-14(18)19-8-12/h5-6,8,11,13H,7,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUNRXAEMKFISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CN=C(C=C2)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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